2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol
Description
2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol is a complex organic compound with a unique structure that combines a benzofuran moiety with a methoxyphenyl group
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2)11-16-9-14(7-8-19(16)24-20)12-21-13-18(22)15-5-4-6-17(10-15)23-3/h4-10,18,21-22H,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNHKXNBSFCIKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)CNCC(C3=CC(=CC=C3)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzofuran core, followed by the introduction of the dimethyl and methoxyphenyl groups. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like cyclization, alkylation, and reduction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the precise conditions required for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3H-benzofuran: Shares the benzofuran core but lacks the methoxyphenyl group.
1-(3-Methoxyphenyl)ethanol: Contains the methoxyphenyl group but lacks the benzofuran moiety.
Benzofuran derivatives: Various derivatives with different substituents on the benzofuran ring.
Uniqueness
What sets 2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol apart is its unique combination of structural features, which may confer specific biological or chemical properties not found in similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
